Benzyl [2-(benzyloxy)ethoxy]acetate
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Overview
Description
Benzyl [2-(benzyloxy)ethoxy]acetate is an organic compound that belongs to the class of esters. It is characterized by the presence of a benzyl group attached to an ethoxy acetate moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl [2-(benzyloxy)ethoxy]acetate typically involves the reaction of benzyl alcohol with 2-(benzyloxy)ethoxyacetic acid. This esterification reaction can be catalyzed by acidic conditions, such as the use of sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as p-toluenesulfonic acid, can further enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
Benzyl [2-(benzyloxy)ethoxy]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where nucleophiles like hydroxide ions can replace the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of benzyloxyacetic acid.
Reduction: Formation of benzyloxyethanol.
Substitution: Formation of 2-(benzyloxy)ethoxyacetic acid derivatives.
Scientific Research Applications
Benzyl [2-(benzyloxy)ethoxy]acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a protecting group for alcohols.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of Benzyl [2-(benzyloxy)ethoxy]acetate involves its interaction with specific molecular targets. In biochemical systems, the compound can act as a substrate for enzymes, leading to the formation of various metabolites. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can further participate in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Benzyl acetate: Similar in structure but lacks the ethoxy group.
Ethyl 2-(benzyloxy)acetate: Similar but has an ethyl group instead of a benzyl group.
Benzyloxyacetic acid: Similar but lacks the ester linkage.
Uniqueness
Benzyl [2-(benzyloxy)ethoxy]acetate is unique due to the presence of both benzyl and ethoxy groups, which confer specific chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
62005-06-5 |
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Molecular Formula |
C18H20O4 |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
benzyl 2-(2-phenylmethoxyethoxy)acetate |
InChI |
InChI=1S/C18H20O4/c19-18(22-14-17-9-5-2-6-10-17)15-21-12-11-20-13-16-7-3-1-4-8-16/h1-10H,11-15H2 |
InChI Key |
LMZBNHVGZXSVDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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